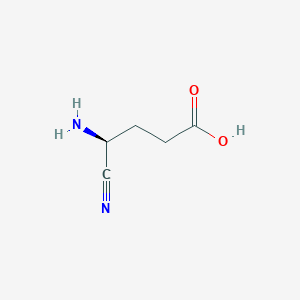
(S)-gamma-amino-gamma-cyanobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-gamma-amino-gamma-cyanobutanoic acid is a gamma-amino-gamma-cyanobutanoic acid. It is an enantiomer of a (R)-gamma-amino-gamma-cyanobutanoic acid.
Scientific Research Applications
Physiological Functions and Microbial Production
Gamma-aminobutyric acid (GABA) is a significant non-protein amino acid with a range of physiological functions, including neurotransmission, hypotension induction, and tranquilizer effects. Its production by lactic acid bacteria (LAB) has been a major focus, as these bacteria are generally regarded as safe and extensively used in the food industry. The eco-friendly production of GABA by LAB points towards the possibility of creating new, naturally fermented health-oriented products enriched in GABA (Li & Cao, 2010).
Enzymatic Properties and Metabolism
The enzymatic properties of glutamate decarboxylases, responsible for GABA synthesis, and the control of catabolic mitochondrial enzymes involved in GABA metabolism, play a significant role in various physiological processes. In plants, for example, stress leads to increased GABA synthesis, suggesting its involvement in pH regulation, nitrogen storage, and defense mechanisms (Bown & Shelp, 1999).
Bioactive Compound in Foods
GABA is also considered a potent bioactive compound in foods, with positive effects on metabolic disorders, notably its hypotensive effect demonstrated in both animal and human studies. The optimization of GABA biosynthesis in food products, particularly through LAB, has opened new avenues for developing natural functional foods with added health value (Diana, Quílez, & Rafecas, 2014).
Implications in Neurology
GABA's role as an inhibitory neurotransmitter in the mammalian central nervous system is substantial, with implications for understanding multiple neurological functions and disorders. The presence of different GABA receptor subtypes, with distinct properties, suggests a specific role for each subtype in neurological processes (Bonnert et al., 1999).
Industrial Production and Applications
The industrial production of GABA via microbial methods is of increasing interest, especially in the context of its applications in food, pharmaceutical, and livestock industries. The utilization of renewable resources for microbial production of GABA under environmentally friendly conditions highlights its potential in various industries (Luo et al., 2021).
properties
Product Name |
(S)-gamma-amino-gamma-cyanobutanoic acid |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(4S)-4-amino-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
DXWQLTOXWVWMOH-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C#N)N |
Canonical SMILES |
C(CC(=O)O)C(C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




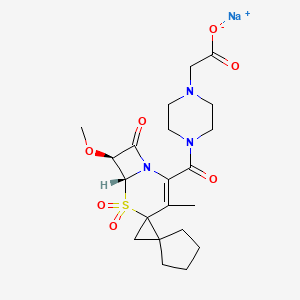
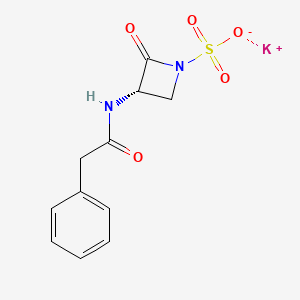
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
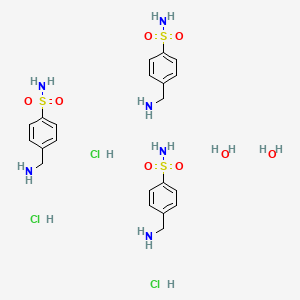
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
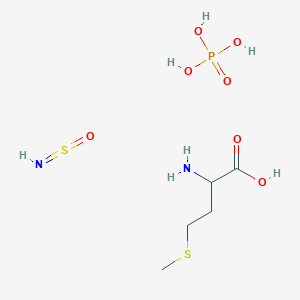
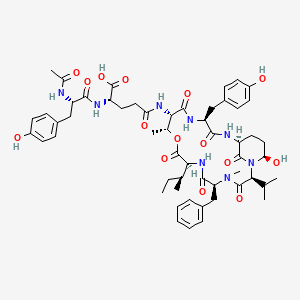
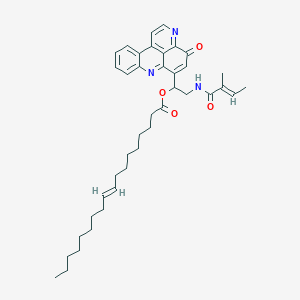
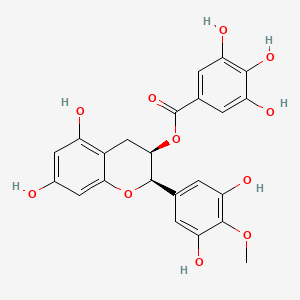
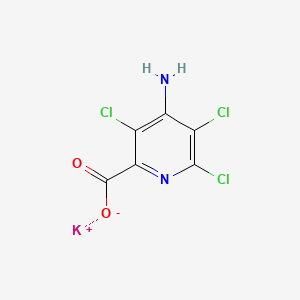
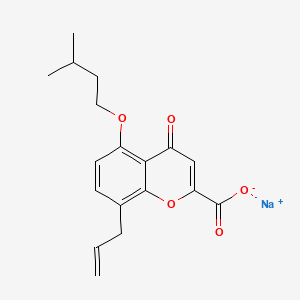
![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)